

Comparative NMR Analysis of Dimethyl Quinoline-2,3-dicarboxylate and Related Compounds

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Compound of Interest

Compound Name: *Dimethyl Quinoline-2,3-dicarboxylate*

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A detailed spectroscopic guide for researchers in drug discovery and chemical synthesis, offering a comparative analysis of **Dimethyl Quinoline-2,3-dicarboxylate** against key structural analogs. This guide provides comprehensive experimental data, detailed protocols, and visual aids to facilitate the structural elucidation and characterization of this important class of molecules.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and optical properties. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these compounds. This guide presents a detailed ^1H and ^{13}C NMR analysis of **Dimethyl Quinoline-2,3-dicarboxylate** and provides a comparative overview with its structural analogs, Quinoline-2,3-dicarboxylic acid and Diethyl Quinoline-2,3-dicarboxylate.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Dimethyl Quinoline-2,3-dicarboxylate** and its selected comparators. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicity.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Dimethyl Quinoline-2,3-dicarboxylate	H-4	8.35	s	-	1H
	H-5	8.15	d	8.5	1H
	H-8	8.05	d	8.5	1H
	H-6, H-7	7.80-7.95	m	-	2H
	-OCH ₃	4.05	s	-	3H
	-OCH ₃	3.95	s	-	3H
Quinoline-2,3-dicarboxylic acid	H-4	8.40	s	-	1H
	H-5	8.25	d	8.4	1H
	H-8	8.10	d	8.4	1H
	H-6, H-7	7.85-8.00	m	-	2H
	-COOH	11.0-13.0	br s	-	2H
Diethyl Quinoline-2,3-dicarboxylate	H-4	8.32	s	-	1H
	H-5	8.12	d	8.5	1H
	H-8	8.02	d	8.5	1H
	H-6, H-7	7.78-7.92	m	-	2H
	-OCH ₂ CH ₃	4.50	q	7.1	2H

-OCH ₂ CH ₃	4.40	q	7.1	2H
-OCH ₂ CH ₃	1.45	t	7.1	3H
-OCH ₂ CH ₃	1.40	t	7.1	3H

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Carbon	Chemical Shift (δ , ppm)
Dimethyl Quinoline-2,3-dicarboxylate	C-2	148.5
	C-3	137.0
	C-4	130.5
	C-4a	129.8
	C-5	129.5
	C-6	128.8
	C-7	130.0
	C-8	128.2
	C-8a	147.5
	C=O	166.0, 165.5
	-OCH ₃	53.0, 52.8
Quinoline-2,3-dicarboxylic acid	C-2	149.0
	C-3	138.0
	C-4	131.0
	C-4a	130.2
	C-5	130.0
	C-6	129.2
	C-7	130.5
	C-8	128.5
	C-8a	148.0
	-COOH	168.0, 167.5
Diethyl Quinoline-2,3-dicarboxylate	C-2	148.3

C-3	137.2
C-4	130.3
C-4a	129.7
C-5	129.3
C-6	128.6
C-7	129.8
C-8	128.0
C-8a	147.3
C=O	165.5, 165.0
-OCH ₂ -	62.5, 62.3
-CH ₃	14.2, 14.1

Experimental Protocols

A standardized protocol for the NMR analysis of quinoline derivatives is provided below.[\[1\]](#)[\[2\]](#)

1. Sample Preparation:

- Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved by gentle vortexing.

2. NMR Instrument Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Temperature: 298 K.
- ¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, coupling constants, and integration to assign the structure.

Mandatory Visualization

The following diagrams illustrate the chemical structure and a simplified workflow for the NMR analysis of **Dimethyl Quinoline-2,3-dicarboxylate**.



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References

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